molecular formula C12H13N3O3 B2564092 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid CAS No. 1155504-36-1

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid

Cat. No.: B2564092
CAS No.: 1155504-36-1
M. Wt: 247.254
InChI Key: HHAXZSJCVWZZMP-UHFFFAOYSA-N
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Description

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid is a chemical reagent designed for research purposes, built around the pharmacologically significant quinazolin-4(3H)-one core. This scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in several approved drugs . The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Research Applications and Value: Antibacterial Drug Discovery: The 4-oxoquinazolinone structure has demonstrated potent and selective antibacterial activity against critical Gram-positive pathogens . Research has shown that derivatives of this scaffold are effective against multidrug-resistant (MDR) strains of Staphylococcus aureus , including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, which represent a significant global health challenge . Some analogues have also shown potential for synergy with existing FDA-approved antibiotics, enhancing the efficacy of combination therapies . Oncology and Targeted Therapy Development: The quinazolinone motif is a key building block for designing enzyme inhibitors in cancer research . This core structure can be functionalized to create potent and selective inhibitors for strategic targets. For instance, quinazolinone-based molecules have been rationally designed as novel dual inhibitors targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes . Simultaneous inhibition of these pathways can synergistically inhibit tumor growth, overcome resistance, and provide a better therapeutic window than single-target agents, offering a promising strategy for treating heterogeneous diseases like cancer . Researchers can utilize this compound as a versatile intermediate or precursor for synthesizing novel molecules aimed at these and other emerging biological targets.

Properties

IUPAC Name

2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXZSJCVWZZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid typically involves multiple steps. . This reaction forms the quinazolinone core, which is then further modified to introduce the methyl and aminoacetic acid groups.

Another approach involves the use of green chemistry techniques, such as microwave-induced synthesis and deep eutectic solvents (DES), to enhance the efficiency and yield of the reaction . These methods not only reduce the environmental impact but also improve the overall reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H15N3O4C_{14}H_{15}N_3O_4 and a molecular weight of approximately 289.29 g/mol . Its structure features a quinazoline moiety, which is known for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of the quinazoline structure exhibit notable antimicrobial properties. For instance, compounds derived from 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives showed significant inhibition with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget MicroorganismMIC (µg/mL)
Compound AM. smegmatis6.25
Compound BP. aeruginosa12.5
Compound CC. albicans25

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives can inhibit the proliferation of cancer cells in vitro, particularly in prostate and melanoma models. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study: Anticancer Efficacy

A study synthesized several derivatives of the quinazoline scaffold and evaluated their cytotoxic effects on prostate cancer cells. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising avenues:

  • Development of Novel Antimicrobials : Continued exploration of structural modifications could yield new compounds with enhanced activity against resistant strains.
  • Combination Therapies in Cancer Treatment : Investigating the synergistic effects of these compounds with existing chemotherapeutics could improve treatment outcomes.
  • Targeted Drug Delivery Systems : Utilizing nanotechnology to deliver these compounds directly to tumor sites may enhance efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following compounds share the quinazolinone core but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications
2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid C₂₀H₂₂N₄O₂ 350.41 Methylaminoacetic acid side chain
2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (3d) C₂₂H₁₅ClN₂O₃ 390.82 4-Chlorophenyl group, phenylacetic acid
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate C₁₈H₁₅N₂O₃S 357.12 Thioether linkage, 3-methoxyphenyl, methyl ester
2-(4-(2-Methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid C₁₇H₁₆N₂O₃ 296.32 Methyl group on quinazolinone, phenylacetic acid
2-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)propanoic acid derivatives Varies Varies Thioether linkage, propanoic acid substituents

Key Observations :

  • Linkage Diversity: The target compound features a methylaminoacetic acid linkage, whereas analogs like use thioether or ester groups, which may influence metabolic stability or binding interactions.

Physical and Spectral Properties

  • Melting Points: Compound 3d: 213°C Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Not reported, but characterized by NMR and MS .
  • Spectral Data :
    • ¹H NMR : The target compound’s spectrum is unreported, but analogs show distinct peaks for substituents (e.g., 3-methoxy phenyl protons at 3.79 ppm and methylene groups at 4.01 ppm in ).
    • MS : The thioether analog exhibits a molecular ion at m/z 357.12, while the target compound has a higher molecular weight (350.41), consistent with its larger structure .

Biological Activity

The compound 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid is a derivative of the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied due to their broad spectrum of biological activities, including:

  • Anticancer : Many quinazoline compounds exhibit potent cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Certain derivatives show significant activity against bacterial and fungal strains.
  • Anti-inflammatory : Some compounds possess COX-2 inhibitory properties, making them potential anti-inflammatory agents.

Antitumor Activity

Recent studies indicate that 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid demonstrates notable antitumor activity. For instance, a study reported an IC50 value of approximately 5.9 µM against A549 lung adenocarcinoma cells, suggesting strong antiproliferative effects compared to standard chemotherapeutics like Cisplatin .

CompoundCell LineIC50 (µM)
2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acidA5495.9 ± 1.7
CisplatinA54915.37
2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acidSW-4802.3 ± 0.91
CisplatinSW-48016.1

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by flow cytometry studies showing increased early and late apoptotic markers upon treatment with this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to exhibit significant antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is limited, related quinazoline derivatives have shown promising results against various pathogens .

The biological activity of 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid may be attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation and survival.
  • COX Inhibition : Some studies suggest that compounds within this class can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and tumorigenesis .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase in certain cancer cell lines, further contributing to its antitumor effects .

Case Studies and Research Findings

Several research studies have highlighted the potential of quinazoline derivatives in various therapeutic areas:

  • Anticancer Research : A study indicated that a related compound exhibited IC50 values ranging from 5.9 µM to 176.5 µM against different cancer cell lines, reinforcing the potential utility of quinazoline derivatives in oncology .
  • Histone Deacetylase Inhibition : Some quinazoline derivatives have been reported to inhibit histone deacetylases (HDACs), leading to antiproliferative effects in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with quinazolinone core formation, followed by functionalization. For example:

Core Synthesis : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form 3,4-dihydroquinazolin-4-one.

Methylation : Use of methylating agents (e.g., methyl iodide) in the presence of a base (K₂CO₃) to introduce the methyl group.

Acetic Acid Moiety Addition : Coupling with bromoacetic acid via nucleophilic substitution.
Optimization Tips :

  • Monitor reaction progress using HPLC or TLC to adjust time/temperature .
  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR for confirming methyl, quinazolinone, and acetic acid moieties. Look for characteristic shifts:
    • Quinazolinone C=O at ~170 ppm in ¹³C NMR .
    • Methylamino protons as a singlet near δ 3.0–3.5 in ¹H NMR .
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns. Example: Similar quinazolinones show planar quinazolinone rings with intermolecular H-bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro biological assays are appropriate for initial evaluation of its bioactivity?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth microdilution assay (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Measure MIC/MBC values .
  • Anticancer Screening :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize to cell viability .
  • Anti-inflammatory Potential :
    • ELISA-based COX-2 inhibition assay. Compare IC₅₀ values with reference inhibitors (e.g., celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl, alter the acetic acid chain) .
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with bioactivity data. Example: Quinazolinone derivatives with electron-withdrawing groups show enhanced antimicrobial potency .
  • Molecular Docking : Simulate interactions with target proteins (e.g., DHFR for antimicrobial activity). Focus on binding energy (ΔG) and residue interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) .
    • Use weighted Z-scores to aggregate data from independent studies, identifying outliers .
    • Validate discrepancies via orthogonal assays (e.g., apoptosis assay vs. MTT for cytotoxicity) .
  • Theoretical Alignment : Reconcile findings with mechanistic hypotheses (e.g., off-target effects in kinase inhibition assays) .

Q. What computational strategies predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., EGFR) over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to prioritize analogs with optimized bioactivity .

Q. How can stability and degradation profiles be assessed under varying storage and physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in buffers (pH 1–9) at 40°C for 24h. Monitor via HPLC .
    • Oxidation : Expose to H₂O₂ (3% v/v) and analyze degradation products with LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., desiccated, −20°C) .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate its pharmacological mechanisms?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (DEGs). Use KEGG pathway enrichment for mechanism hypotheses .
  • Proteomics : SILAC labeling combined with LC-MS/MS to quantify protein expression changes. Validate targets via Western blot .
  • Network Pharmacology : Construct compound-target-pathway networks using Cytoscape. Prioritize hub nodes (e.g., AKT1, TNF-α) for functional validation .

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